molecular formula C12H15NO3S B14210127 3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal CAS No. 918160-48-2

3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal

Cat. No.: B14210127
CAS No.: 918160-48-2
M. Wt: 253.32 g/mol
InChI Key: ULCVMMFXQBLYQN-UHFFFAOYSA-N
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Description

3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal is a chemical compound that features a sulfonyl group attached to an aziridine ring, which is further connected to a propanal group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal typically involves the reaction of 4-methylbenzenesulfonyl chloride with aziridine under basic conditions to form 1-(4-Methylbenzene-1-sulfonyl)aziridine. This intermediate is then subjected to a reaction with propanal to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reactions are typically carried out in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group in the compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: 3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanoic acid.

    Reduction: 3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive aziridine ring.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal involves its reactive aziridine ring, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity makes it a useful tool in biochemical studies for labeling and modifying proteins and other biomolecules. The sulfonyl group enhances the compound’s stability and reactivity, allowing it to participate in various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Methylbenzene-1-sulfonyl)aziridine: Lacks the propanal group but shares the sulfonyl-aziridine structure.

    3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanoic acid: An oxidized form of the compound.

    3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanol: A reduced form of the compound.

Uniqueness

3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal is unique due to the presence of both an aldehyde group and a sulfonyl-aziridine moiety. This combination of functional groups provides a versatile platform for various chemical reactions and applications in scientific research .

Properties

CAS No.

918160-48-2

Molecular Formula

C12H15NO3S

Molecular Weight

253.32 g/mol

IUPAC Name

3-[1-(4-methylphenyl)sulfonylaziridin-2-yl]propanal

InChI

InChI=1S/C12H15NO3S/c1-10-4-6-12(7-5-10)17(15,16)13-9-11(13)3-2-8-14/h4-8,11H,2-3,9H2,1H3

InChI Key

ULCVMMFXQBLYQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC2CCC=O

Origin of Product

United States

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